3-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride
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Overview
Description
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethyl group enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making it a valuable component in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable diol with a trifluoromethyl ketone under acidic conditions to form the dioxolane ring. The resulting intermediate is then reacted with an amine to introduce the propan-1-amine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanamine hydrochloride
- 3-(3-Trifluoromethylphenyl)propan-1-amine hydrochloride
Uniqueness
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride is unique due to its dioxolane ring structure combined with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are advantageous in drug design .
Properties
CAS No. |
2680534-49-8 |
---|---|
Molecular Formula |
C7H13ClF3NO2 |
Molecular Weight |
235.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.